molecular formula C14H29N3O B7928376 (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide

Cat. No.: B7928376
M. Wt: 255.40 g/mol
InChI Key: FHSSIEWIEGGRHJ-BPCQOVAHSA-N
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Description

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino-cyclohexyl group, and a dimethyl-butyramide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: The initial step involves the preparation of the 2-dimethylamino-cyclohexyl intermediate through a series of reactions such as alkylation and amination.

    Coupling with butyramide: The cyclohexyl intermediate is then coupled with a butyramide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Final purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide: The enantiomer of the compound with similar but distinct properties.

    N-(2-Dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide: A structurally similar compound lacking the amino group.

    2-Amino-N-(2-dimethylamino-cyclohexyl)-butyramide: A related compound with a different substitution pattern.

Uniqueness

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3,N-dimethyl-butyramide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(5)12-9-7-6-8-11(12)16(3)4/h10-13H,6-9,15H2,1-5H3/t11?,12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSSIEWIEGGRHJ-BPCQOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCCC1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C1CCCCC1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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